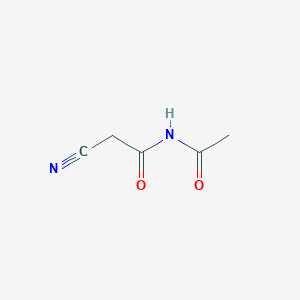
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of a class of enzymes called cyclin-dependent kinases (CDKs), which play a key role in regulating cell proliferation and differentiation.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile are known to play a key role in regulating cell cycle progression, and their dysregulation is a hallmark of many types of cancer. As a highly potent and selective inhibitor of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile, this compound has shown promising results in preclinical studies as a potential anti-cancer agent.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile involves its binding to the ATP-binding site of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile, thereby preventing their activation and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of several other kinases, including glycogen synthase kinase 3 (GSK3) and mitogen-activated protein kinase (MAPK). It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile in lab experiments is its high potency and selectivity for 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile. This allows for precise targeting of these enzymes without affecting other kinases or cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile. One area of interest is the development of more potent and selective CDK inhibitors based on this compound, with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of the effects of CDK inhibition on non-cancer cells and tissues, as well as the potential use of CDK inhibitors in other disease contexts such as neurodegenerative disorders. Finally, there is also interest in exploring the combination of CDK inhibitors with other anti-cancer therapies to enhance their efficacy and overcome drug resistance.
Eigenschaften
IUPAC Name |
2-chloro-6-(3-nitroanilino)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O2/c14-12-9(6-18)10(13(15,16)17)5-11(20-12)19-7-2-1-3-8(4-7)21(22)23/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMALRPALWFGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381730 | |
| Record name | AG-G-59016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
680214-05-5 | |
| Record name | AG-G-59016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[5-[3-(Trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B3031697.png)

![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)



![2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B3031708.png)


